

Unveiling the Mechanism of Action of IRE1 α -IN-2: A Structural Biology Perspective

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Compound of Interest

Compound Name: IRE1 α -IN-2

Cat. No.: B12361880

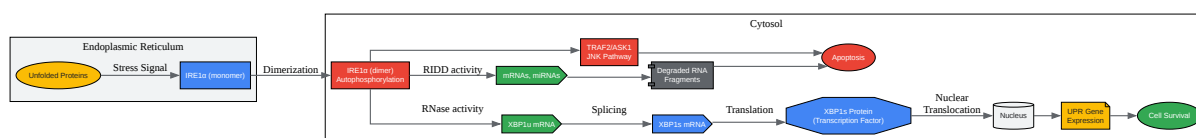
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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) stress sensor, inositol-requiring enzyme 1 α (IRE1 α), has emerged as a critical therapeutic target in a range of diseases, including cancer and metabolic disorders. Its dual kinase and endoribonuclease (RNase) activities play a central role in the unfolded protein response (UPR), a key cellular signaling pathway. IRE1 α -IN-2 is a potent inhibitor of this pathway, and understanding its precise mechanism of action is crucial for its therapeutic development. This guide provides an objective comparison of IRE1 α -IN-2 with other alternative inhibitors, supported by experimental data and detailed methodologies, with a focus on insights gleaned from structural biology.

The IRE1 α Signaling Pathway: A Dual-Edged Sword

Under ER stress, IRE1 α dimerizes and autophosphorylates, leading to the activation of its C-terminal RNase domain. This RNase activity has two main downstream effects: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of a subset of mRNAs and microRNAs. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and quality control, promoting cell survival. However, under prolonged or severe ER stress, the RIDD activity of IRE1 α can contribute to apoptosis. The dual nature of IRE1 α signaling makes it a complex but attractive target for therapeutic intervention.



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Caption: The IRE1 α signaling pathway under ER stress.

Comparative Analysis of IRE1 α Inhibitors

A variety of small molecule inhibitors have been developed to target either the kinase or the RNase activity of IRE1 α . IRE1 α -IN-2 is a potent inhibitor of the kinase domain, which in turn allosterically inhibits the RNase function. The following table provides a quantitative comparison of IRE1 α -IN-2 with other well-characterized IRE1 α inhibitors.

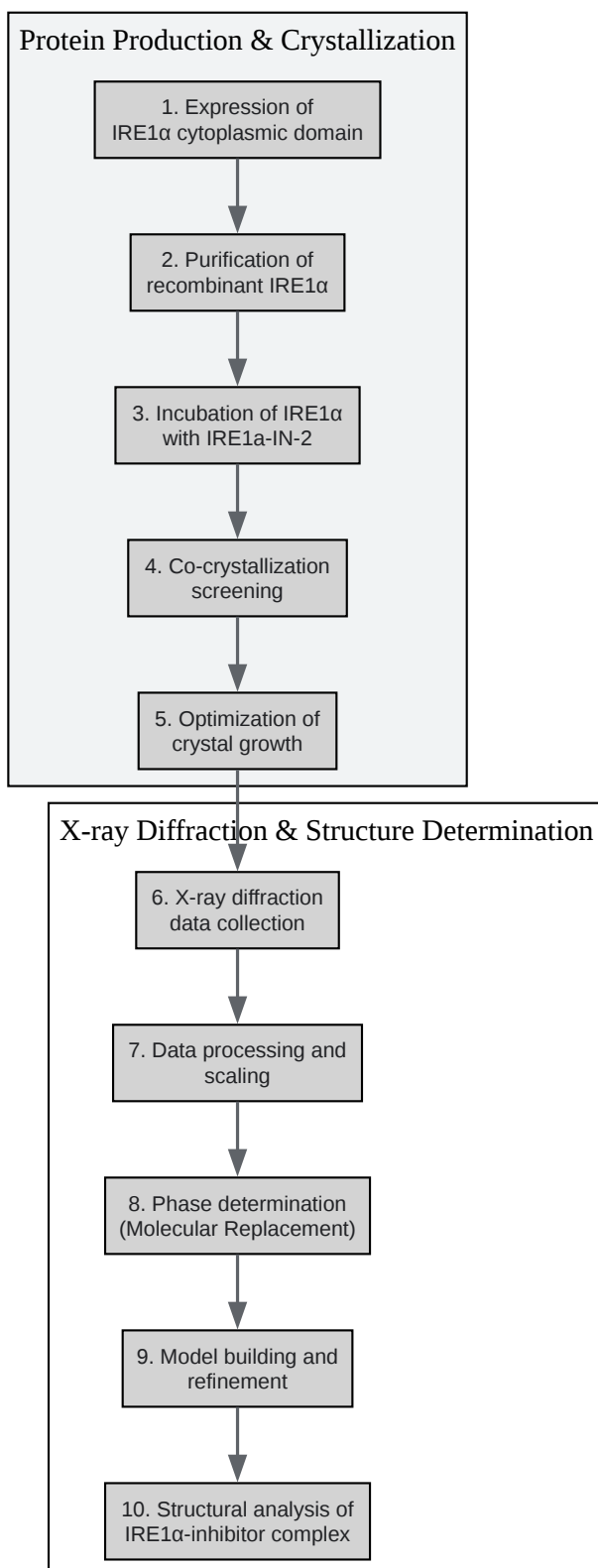
Inhibitor	Target Domain	Mechanism of Action	IC50 / EC50	Reference(s)
IRE1α-IN-2	Kinase	Inhibits autophosphorylation	EC50 = 0.82 μM (XBP1 splicing) IC50 = 3.12 μM (autophosphorylation)	[1]
KIRA6	Kinase	Type II kinase inhibitor, allosterically inhibits RNase	IC50 = 0.6 μM	[2][3]
KIRA8	Kinase	Type II kinase inhibitor, allosterically inhibits RNase	IC50 = 5.9 nM	[4]
MKC8866	RNase	Direct RNase inhibitor	IC50 = 0.29 μM	[5]
STF-083010	RNase	Covalently modifies Lys907 in the RNase active site	Effective at 10-50 μM in cells	[5][6]
B-I09	RNase	Direct RNase inhibitor	Effective at suppressing OCCC growth	[7]

Structural Basis of IRE1α Inhibition

While a co-crystal structure of IRE1α with IRE1α-IN-2 is not publicly available, its classification as a kinase inhibitor allows us to infer its binding mode by examining structures of IRE1α in complex with other kinase inhibitors. These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the autophosphorylation event that is critical for the subsequent activation of the RNase domain.

Crystal structures of IRE1 α with Type II kinase inhibitors, such as KIRA compounds, reveal that these inhibitors stabilize an inactive conformation of the kinase domain, which allosterically prevents the proper dimerization and activation of the RNase domains.[6] This provides a structural rationale for how targeting the kinase domain can effectively shut down the downstream RNase activities of IRE1 α .

In contrast, direct RNase inhibitors, such as those from the hydroxy-aryl-aldehyde (HAA) class like MKC8866, bind to a shallow pocket at the RNase active site.[8] A key interaction for this class of inhibitors is the formation of a Schiff base with a lysine residue (Lys907), effectively blocking substrate access to the catalytic site.



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Caption: Experimental workflow for structural biology analysis.

Experimental Protocols

In Vitro IRE1 α Kinase Activity Assay

This assay measures the ability of an inhibitor to block the autophosphorylation of IRE1 α .

Materials:

- Recombinant human IRE1 α cytoplasmic domain
- ATP
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test inhibitor (e.g., IRE1 α -IN-2) dissolved in DMSO
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well white plates

Procedure:

- Prepare serial dilutions of the test inhibitor in kinase assay buffer.
- Add the recombinant IRE1 α enzyme to each well of the 384-well plate.
- Add the diluted inhibitor or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

- Determine the IC50 value by fitting the dose-response curve using appropriate software.[9]

X-ray Crystallography of IRE1 α in Complex with an Inhibitor

This protocol outlines the general steps for determining the three-dimensional structure of IRE1 α bound to an inhibitor.[10][11][12][13]

1. Protein Expression and Purification:

- Express the cytoplasmic domain (kinase and RNase domains) of human IRE1 α in a suitable expression system (e.g., insect or mammalian cells).
- Purify the recombinant protein to homogeneity using a combination of affinity, ion-exchange, and size-exclusion chromatography.

2. Co-crystallization:

- Concentrate the purified IRE1 α to a suitable concentration (e.g., 5-10 mg/mL).
- Incubate the concentrated IRE1 α with a molar excess of the inhibitor (e.g., IRE1 α -IN-2) to ensure complex formation.
- Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
- Optimize initial crystal hits by refining the crystallization conditions to obtain diffraction-quality crystals.

3. X-ray Diffraction Data Collection:

- Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
- Collect X-ray diffraction data from the frozen crystals at a synchrotron source.

4. Structure Determination and Refinement:

- Process the diffraction data to determine the space group and unit cell dimensions.
- Solve the phase problem using molecular replacement with a previously determined structure of IRE1 α as a search model.
- Build an atomic model of the IRE1 α -inhibitor complex into the electron density map and refine the model against the diffraction data.
- Validate the final structure for its geometric quality and agreement with the experimental data.

Conclusion

Structural biology provides an invaluable tool for elucidating the precise mechanism of action of small molecule inhibitors targeting IRE1 α . While a specific co-crystal structure for IRE1 α -IN-2 is not yet in the public domain, its characterization as a kinase inhibitor, supported by quantitative biochemical data, allows for a strong inference of its binding mode. By comparing IRE1 α -IN-2 with other well-studied inhibitors for which structural information is available, researchers can gain a deeper understanding of the structure-activity relationships that govern IRE1 α inhibition. The detailed experimental protocols provided in this guide offer a roadmap for further investigation into the structural and functional consequences of targeting this critical mediator of the unfolded protein response.

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